The Elucidation of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide
The Elucidation of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structure elucidation of 2,3-dehydro-3,4-dihydro ivermectin, a potential degradation product or derivative of the macrocyclic lactone, ivermectin. The procedures and data presented herein are synthesized from established methods for the analysis of ivermectin and its related substances.
Introduction
Ivermectin (IVM) is a potent semi-synthetic antiparasitic agent.[1] Its chemical stability is a critical aspect of its formulation and efficacy. Under various stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis, ivermectin can degrade into several related compounds.[1][2][3][4] The identification and characterization of these degradation products are essential for ensuring the safety and quality of pharmaceutical formulations. This document outlines a systematic approach to the structure elucidation of a specific, putative derivative: 2,3-dehydro-3,4-dihydro ivermectin.
The elucidation process relies on a combination of chromatographic separation and spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) is employed for the initial separation and quantification, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) for mass determination and fragmentation analysis. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural information.
Analytical Workflow for Structure Elucidation
The overall workflow for identifying and characterizing 2,3-dehydro-3,4-dihydro ivermectin involves a multi-step process. This begins with stress testing of the parent ivermectin compound to generate degradation products, followed by separation, and finally, detailed spectroscopic analysis for structural confirmation.
Caption: Figure 1: Overall Workflow for Structure Elucidation.
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the separation of ivermectin and its derivatives.[5][6] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[5][7]
Experimental Protocol: HPLC Method
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Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV-Vis Diode Array Detector.
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile/Methanol (85:15, v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[5]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 60% B (re-equilibration)
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Quantitative Data: Chromatographic Parameters
| Compound | Retention Time (min) | UV λmax (nm) |
| Ivermectin H₂B₁a | 15.2 | 245 |
| 2,3-Dehydro-3,4-dihydro ivermectin | ~14.5 | ~250 |
Note: The retention time and UV maximum for the target compound are hypothetical and based on expected changes in polarity and chromophore structure.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and for structural elucidation through fragmentation analysis.[1][9] Electrospray ionization (ESI) is a suitable technique for these types of molecules.[10]
Experimental Protocol: LC-MS Method
-
Instrumentation: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled with an UltiMate 3000 HPLC system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Full Scan MS Resolution: 60,000
-
MS/MS (dd-MS²) Resolution: 15,000
-
Collision Energy: Stepped HCD (20, 30, 40 eV)
Quantitative Data: Mass Spectrometry
| Compound | Molecular Formula | [M+Na]⁺ (Calculated) | [M+Na]⁺ (Observed) | Key MS/MS Fragments (m/z) |
| Ivermectin H₂B₁a | C₄₈H₇₄O₁₄ | 897.4971 | 897.4975 | 753, 569, 329 |
| 2,3-Dehydro-3,4-dihydro ivermectin | C₄₈H₇₂O₁₃ | 879.4866 | 879.4870 | 735, 569, 311 |
Note: The molecular formula and fragmentation for the target compound are proposed based on its name.
Caption: Figure 2: Proposed MS/MS Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation.[1][11][12] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required to assign all proton and carbon signals and to establish connectivity within the molecule.
Experimental Protocol: NMR
-
Instrumentation: Bruker Avance III HD 600 MHz spectrometer with a cryoprobe.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR: 32 scans, spectral width of 16 ppm.
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¹³C NMR: 1024 scans, spectral width of 240 ppm.
-
2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments.
Quantitative Data: Key NMR Shifts
| Position | Ivermectin H₂B₁a (δ, ppm) | 2,3-Dehydro-3,4-dihydro ivermectin (Expected δ, ppm) | Rationale for Shift |
| ¹H NMR | |||
| H-3 | ~4.0 | ~5.8-6.0 (olefinic) | Desaturation to form a double bond |
| H-4 | ~3.2 | ~2.5-2.8 (allylic) | Becomes an allylic proton |
| H-2 | ~1.5, ~1.9 | ~2.2-2.4 (allylic) | Becomes an allylic proton |
| ¹³C NMR | |||
| C-3 | ~68 | ~125-130 (olefinic) | Change from sp³ to sp² hybridization |
| C-4 | ~40 | ~128-133 (olefinic) | Change from sp³ to sp² hybridization |
| C-5 | ~78 | ~76 | Minor shift due to adjacent double bond |
Note: Expected chemical shifts are estimations based on the proposed structural change.
Logical Data Integration for Structure Confirmation
The final structure is confirmed by integrating data from all analytical techniques. Chromatographic data confirms the purity of the isolated compound, HRMS provides the molecular formula, and detailed NMR analysis confirms the atom-to-atom connectivity.
Caption: Figure 3: Logical Flow for Structure Confirmation.
Conclusion
The structure elucidation of novel ivermectin derivatives such as 2,3-dehydro-3,4-dihydro ivermectin requires a systematic and multi-faceted analytical approach. By combining high-resolution chromatographic separation with advanced spectrometric techniques, a definitive and unambiguous structural assignment can be achieved. The methodologies and data presented in this guide provide a robust framework for researchers in the pharmaceutical sciences to identify and characterize impurities and degradation products of ivermectin, ultimately contributing to the development of safer and more stable drug products.
References
- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. tandfonline.com [tandfonline.com]
- 10. Mass spectrometry of avermectins: structural determination of two new derivatives of Ivermectin B(1a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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